N-(3,5-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a pyrimidine core substituted with a sulfanyl-acetamide moiety and a 4-(4-methoxyphenyl)piperazine group. The acetamide nitrogen is linked to a 3,5-dimethoxyphenyl ring, introducing electron-donating methoxy groups that may enhance solubility and modulate receptor binding.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-32-20-6-4-19(5-7-20)29-8-10-30(11-9-29)23-15-25(27-17-26-23)35-16-24(31)28-18-12-21(33-2)14-22(13-18)34-3/h4-7,12-15,17H,8-11,16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZURFDVBCMANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3,5-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 3 and 5 positions.
Synthesis of the piperazine derivative: The piperazine ring is functionalized with a methoxyphenyl group.
Coupling with pyrimidine: The piperazine derivative is then coupled with a pyrimidine ring, which has been pre-functionalized with a sulfanyl group.
Final acetamide formation: The final step involves the formation of the acetamide linkage, connecting the 3,5-dimethoxyphenyl group with the pyrimidine-piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to identify the most efficient process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deoxygenated derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and multiple functional groups that can interact with biological targets.
Pharmacology: The compound is studied for its potential effects on various biological pathways and its ability to modulate receptor activity.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues from
The 2012 Molecules study () describes five compounds with pyrimidine/imidazothiazole-acetamide scaffolds. Key differences include:
- Substituent Effects :
- Compound 5k (N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) replaces the pyrimidine with a pyridine ring and introduces an imidazothiazole group. Its higher molecular weight (539.22 g/mol vs. ~467–477 g/mol for the target compound) correlates with reduced solubility (melting point: 92–94°C) .
- Compound 5l (chlorophenyl-substituted) shows increased molecular weight (573.18 g/mol) and melting point (116–118°C) due to the electron-withdrawing chlorine atom, which may enhance stability but reduce bioavailability .
Analogs from Screening Data ( and )
and list structurally closer analogs with pyrimidine-sulfanyl-acetamide backbones:
*Hypothesized formula based on structural similarity; †Estimated range from analogs.
- Substituent Impact: The 3,5-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to methyl or halogen substituents (e.g., 4-fluoro-2-methylphenyl in ). This may improve solubility and metabolic stability.
Patent Derivatives ( and )
For example, EP3348550A1 () includes benzothiazole-acetamide derivatives with trifluoromethyl groups, which enhance lipophilicity but may reduce aqueous solubility .
Key Research Findings
- Synthetic Yields : Analogs in show yields of 70–78%, suggesting feasible scalability for the target compound .
- Thermal Stability : Higher melting points in halogenated analogs (e.g., 116–118°C for 5l ) indicate greater crystallinity, whereas methoxy-substituted compounds (e.g., 80–94°C for 5k/m ) may favor solubility .
- Biological Relevance : The piperazine moiety is conserved across all analogs, implicating its role in receptor interactions (e.g., serotonin or dopamine receptors) .
Biological Activity
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 398.52 g/mol
- IUPAC Name : N-(3,5-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
The structure features a dimethoxyphenyl group, a piperazine moiety, and a pyrimidine ring, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : The presence of the piperazine ring is associated with enhanced interaction with serotonin receptors, which may influence tumor growth and apoptosis pathways.
- Case Study : A study demonstrated that related compounds showed IC values in the micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .
Antidepressant Effects
The piperazine component is also linked to antidepressant activity:
- Mechanism of Action : It is hypothesized that the compound may act as a serotonin reuptake inhibitor (SRI), similar to established antidepressants.
- Research Findings : In animal models, compounds with similar structures have shown reductions in depressive behaviors, indicating potential efficacy in treating mood disorders .
Antimicrobial Activity
Preliminary studies suggest the compound may possess antimicrobial properties:
- Testing Results : In vitro assays against Gram-positive and Gram-negative bacteria have shown promising results, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Mechanism of Action : The sulfanyl group may play a critical role in disrupting bacterial cell wall synthesis, although further studies are needed to elucidate this mechanism fully .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via receptor interaction | |
| Antidepressant | Serotonin reuptake inhibition | |
| Antimicrobial | Disruption of cell wall synthesis |
Detailed Case Studies
- Anticancer Study :
- Antidepressant Activity :
- Antimicrobial Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
